Product packaging for Sodium chromate CR-51(Cat. No.:CAS No. 12001-23-9)

Sodium chromate CR-51

Cat. No.: B078451
CAS No.: 12001-23-9
M. Wt: 160.922 g/mol
InChI Key: PXLIDIMHPNPGMH-PJWPDVOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Chromate CR-51 is a radiochemical reagent featuring the radioactive isotope Chromium-51, valued for its application as a tracer in diverse research fields. Its primary utility lies in corrosion science, where it serves as a sensitive tool to investigate the mechanism and kinetics of corrosion inhibition on metal surfaces, particularly for ferrous alloys and aluminum. The beta and gamma emissions of Cr-51 allow for precise quantification of the chromate anion's adsorption and the integrity of the passivation layer. In biochemical research, this compound is instrumental in radiolabeling studies, most notably for in vitro tagging of red blood cells to measure cell survival, volume, and lifespan. The mechanism involves the Cr-51 isotope oxidizing the cell membrane, allowing the chromate anion (CrO4²⁻) to penetrate and subsequently bind intracellularly to hemoglobin, where it is reduced to a non-diffusible Cr³⁺ state, creating a stable label. This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrNa2O4 B078451 Sodium chromate CR-51 CAS No. 12001-23-9

Properties

CAS No.

12001-23-9

Molecular Formula

CrNa2O4

Molecular Weight

160.922 g/mol

IUPAC Name

disodium;dioxido(dioxo)(51Cr)chromium-51

InChI

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;;

InChI Key

PXLIDIMHPNPGMH-PJWPDVOUSA-N

SMILES

[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

10039-53-9

Synonyms

Chromitope Sodium
chromium sodium oxide (CrNa2O4)
sodium chromate
sodium chromate(VI)
sodium chromate(VI), 51Cr-labeled cpd
sodium chromate(VI), decahydrate
sodium chromate(VI), tetrahydrate

Origin of Product

United States

Radiochemistry and Nuclear Aspects of Chromium 51 for Research Applications

Production and Synthesis Methodologies of Chromium-51 Radionuclide

The production of Chromium-51 for research purposes involves the transmutation of stable isotopes into the desired radionuclide through specific nuclear reactions. The choice of production method often depends on the desired specific activity and purity of the final product.

Nuclear Reaction Pathways for ⁵¹Cr Synthesis

Chromium-51 is not a naturally occurring isotope and is synthesized through various nuclear reactions. wikipedia.org A common and effective method for producing ⁵¹Cr is through the neutron bombardment of enriched Chromium-50 (B1252018) (⁵⁰Cr) targets in a nuclear reactor. journals.co.zaarxiv.org This process, known as the ⁵⁰Cr(n,γ)⁵¹Cr reaction, involves the capture of a thermal neutron by the ⁵⁰Cr nucleus, which then emits a gamma ray to become ⁵¹Cr. journals.co.za

Alternative production routes involve the use of cyclotrons to accelerate charged particles that bombard stable target materials. iaea.org One such pathway is the proton-induced reaction on a Vanadium-51 (⁵¹V) target, denoted as ⁵¹V(p,n)⁵¹Cr. iaea.orgsympnp.org In this reaction, a proton strikes the ⁵¹V nucleus, leading to the emission of a neutron and the formation of ⁵¹Cr. Another cyclotron-based method is the ⁵¹V(d,2n)⁵¹Cr reaction, where a deuteron (B1233211) beam is used to bombard a vanadium target, resulting in the emission of two neutrons. iaea.orgiaea.org Additionally, the ⁴⁸Ti(α,n)⁵¹Cr reaction, utilizing alpha particles on a Titanium-48 target, has been investigated as a potential production pathway. sympnp.org

Target IsotopeProjectileResulting ReactionProduction Environment
⁵⁰CrNeutron (n)⁵⁰Cr(n,γ)⁵¹CrNuclear Reactor
⁵¹VProton (p)⁵¹V(p,n)⁵¹CrCyclotron
⁵¹VDeuteron (d)⁵¹V(d,2n)⁵¹CrCyclotron
⁴⁸TiAlpha (α)⁴⁸Ti(α,n)⁵¹CrCyclotron

Radiochemical Purity Assessment and Control in Research Preparations

Achieving high radiochemical purity is critical for the use of Sodium Chromate (B82759) Cr-51 in research to ensure that any observed effects are due to the ⁵¹Cr tracer and not from other radioactive contaminants. The radiochemical purity of ⁵¹Cr preparations is a measure of the proportion of the total radioactivity that is present in the desired chemical form, in this case, chromate (CrO₄²⁻). For many applications, a radiochemical purity of greater than 98% is required. polatom.pliaea.org

Purification methods are often employed following the nuclear reaction to separate the desired ⁵¹Cr from the target material and any radioisotopic impurities. Techniques such as co-precipitation and anion exchange chromatography are utilized to achieve high purity. iaea.orgiaea.org For instance, after the irradiation of potassium chromate targets, the recoil chromium atoms can be separated and purified to achieve a radiochemical purity of 98%. iaea.org Commercially available Sodium Chromate Cr-51 solutions often specify a radiochemical purity of over 98.0% or even greater than 99.5%. polatom.pl

Specific Activity Considerations in Chromium-51 Tracer Production

Specific activity, defined as the amount of radioactivity per unit mass of a substance, is a crucial parameter for ⁵¹Cr tracer studies. High specific activity is often desirable as it allows for the use of very small masses of the tracer, minimizing potential chemical or physiological perturbations to the system under investigation. tuwien.at

The specific activity of ⁵¹Cr can vary significantly depending on the production method. Neutron activation of natural chromium, which contains a low abundance of ⁵⁰Cr, results in a lower specific activity product. arxiv.org To achieve higher specific activities, enriched ⁵⁰Cr targets are often used. arxiv.org The theoretical maximum specific activity of ⁵¹Cr is approximately 92,442 curies per gram (Ci/g). umich.edu Practical production methods have yielded specific activities in the range of 25 millicuries per milligram (mCi/mg) of chromium. iaea.org Commercially available preparations of this compound are offered with specific activities ranging from 400 to 1200 Ci/g. biotrend.com The Szilard-Chalmers effect, a process that can chemically separate the newly formed radioisotope from the bulk target material, is another strategy employed to produce high specific activity ⁵¹Cr. tuwien.at

Isotopic Decay Characteristics and Their Relevance in Research

The utility of Chromium-51 as a radiotracer is fundamentally linked to its predictable and detectable decay process. The mode of decay and the associated energy emissions, along with its half-life, are key factors in the design and execution of experiments.

Electron Capture Decay Mechanism and Associated Emission Spectra for Detection

Chromium-51 decays exclusively via electron capture. chemlin.orgkaeri.re.krbrainly.com In this process, the nucleus of a ⁵¹Cr atom captures one of its own inner orbital electrons, typically from the K-shell. This capture results in the conversion of a proton into a neutron within the nucleus, transforming the Chromium-51 atom (24 protons, 27 neutrons) into a stable Vanadium-51 atom (23 protons, 28 neutrons). brainly.com

The decay of ⁵¹Cr proceeds to two different energy states of the daughter nuclide, Vanadium-51. Approximately 90.1% of the decays are to the ground state of ⁵¹V, while the remaining 9.9% lead to an excited state. lnhb.fr This excited ⁵¹V nucleus then promptly de-excites to its ground state by emitting a gamma-ray photon with a characteristic energy of 0.320 mega-electron volts (MeV). chemlin.orglnhb.fr It is this distinct gamma emission that is most commonly used for the detection and quantification of ⁵¹Cr in research applications. journals.co.zaupstate.edu

In addition to the primary gamma-ray, the electron capture process also results in the emission of characteristic X-rays and Auger electrons. umich.eduionactive.co.uk When an inner shell electron is captured, a vacancy is created, which is then filled by an electron from a higher energy level. This transition releases energy in the form of an X-ray photon, with a notable emission at approximately 5 keV. umich.eduionactive.co.ukhpschapters.org Alternatively, this excess energy can be transferred to another orbital electron, which is then ejected from the atom as an Auger electron, with a prominent emission around 4 keV. ionactive.co.uk

Radiation TypeEnergy (keV)Abundance (%)
Gamma Ray3209.91
X-Ray5~20-22
Auger Electron4~67

Half-life Determination and its Impact on Experimental Design in Tracer Studies

The half-life of a radionuclide is the time required for half of the radioactive atoms in a sample to undergo decay. The half-life of Chromium-51 has been determined to be approximately 27.7 days. journals.co.zanih.govchegg.com This relatively convenient half-life makes ⁵¹Cr suitable for a variety of tracer studies. journals.co.za

The 27.7-day half-life is long enough to allow for the production, purification, and transportation of the radionuclide, as well as for conducting experiments that may last for several weeks. biotrend.comnih.govchegg.com At the same time, it is short enough that the radioactivity will decay to negligible levels in a reasonable amount of time, simplifying waste management and reducing long-term contamination concerns. For experimental design, the half-life must be accurately known to make precise corrections for the radioactive decay that occurs over the course of the study. journals.co.za This ensures that changes in the measured radioactivity accurately reflect the biological or chemical process being investigated, rather than simply the decay of the tracer itself.

Advanced Methodological Frameworks in Chromium 51 Radiotracing

Principles of Radiolabeling with Sodium Chromate (B82759) Cr-51

Sodium chromate (51Cr) serves as a key radiopharmaceutical for diagnostic applications, particularly in hematology. nih.gov The underlying principle of its use involves the labeling of biological components, most notably red blood cells (RBCs), to study their volume, survival time, and potential loss. nih.gov

The utility of sodium chromate Cr-51 in radiolabeling hinges on the behavior of the hexavalent chromate ion (CrO42-) in biological systems. Upon administration, the sodium chromate dissociates, and the Cr(VI) chromate ion is able to cross cellular membranes, often utilizing existing anion transport pathways like the sulfate (B86663) uptake pathway. nih.govkarger.com This translocation across the cell membrane is a critical first step for stable labeling.

Once inside the cell, particularly within an erythrocyte, the hexavalent chromium is reduced to its trivalent state (Cr3+). karger.com This trivalent chromium then forms a stable, firm coordinate bond with intracellular proteins, primarily the globin chains of hemoglobin. nih.govnih.gov This intracellular binding effectively traps the radioisotope within the cell, as the trivalent form cannot readily exit. karger.com This mechanism ensures that the 51Cr remains sequestered within the labeled cell, allowing it to function as a reliable tracer for the lifespan and distribution of that cell population. nih.gov

The efficiency of labeling with this compound can vary significantly depending on the biological model and experimental conditions. snmjournals.org Achieving optimal labeling requires careful consideration of factors such as pH, temperature, hematocrit, and potential cell damage during handling. richtlijnendatabase.nl Under ideal conditions, labeling efficiency for human red blood cells can be expected to be approximately 90%. richtlijnendatabase.nl

Research in animal models has highlighted species-specific differences. For instance, studies involving sheep red blood cells demonstrated a mean labeling efficiency of 67.5%, which is notably lower than that typically observed in human RBCs. snmjournals.org Further investigation in sheep revealed that when two types of hemoglobin (Hb-A and Hb-B) were present, the 51Cr isotope showed a pronounced preferential affinity, binding to Hb-B at a much higher rate (80%) than to Hb-A (20%), despite near-equal proportions of the two hemoglobin types. snmjournals.org This differential affinity underscores the importance of characterizing labeling parameters within each specific experimental model to ensure accurate data interpretation. snmjournals.org Such findings emphasize that protocols established for human applications cannot be directly extrapolated to animal models without validation. snmjournals.org

Table 1. Chromium-51 Labeling Affinity in Sheep Erythrocytes with Mixed Hemoglobin Types
Hemoglobin TypeProportion Present51Cr Affinity
Hb-A53%20%
Hb-B46%80%

Data derived from studies on sheep red blood cells. snmjournals.org

A critical aspect of any radiotracer study is the stability of the label and the rate at which it leaches, or elutes, from the labeled substrate. While 51Cr forms a chemically stable bond with hemoglobin, a persistent, slow leakage of the isotope from tagged cells does occur. karger.comnih.gov This elution means that the disappearance of radioactivity from circulation is not solely due to the removal of the cells themselves. karger.com

Studies have characterized the elution of 51Cr from red blood cells as having a biphasic pattern. snmjournals.org An initial rapid rate of elution is observed, followed by a significantly slower, prolonged phase. karger.comsnmjournals.org The rate of this slow component can influence the accuracy of cell survival measurements; a more rapid elution can lead to an underestimation of the true cell lifespan. karger.com The mean half-period of this slow elution component has been reported to range from approximately 45 to 75 days, depending on the cell preparation and washing techniques used. karger.com Factors such as red cell age can also affect tracer stability, with elution being greater from hemoglobin derived from older (bottom layer) centrifuged cells compared to younger (top layer) cells. snmjournals.org While some loss of label is inevitable, it has been reported to be insignificant within the first 43 hours of labeling. richtlijnendatabase.nl

Quantitative Detection and Measurement Techniques for Chromium-51

The quantification of Chromium-51 in various samples relies on the detection of its characteristic gamma-ray emissions. karger.com With a physical half-life of 27.7 days, 51Cr decays by electron capture, emitting a primary gamma ray that is readily measurable. karger.comsnmjournals.org

Table 2. Physical and Emission Properties of Chromium-51
PropertyValue
Physical Half-Life27.7 days
Primary Gamma Emission Energy320 keV
Gamma Abundance9.8%
X-Ray Emission Energy5 keV
X-Ray Abundance21.0%

Data sourced from radionuclide information sheets. karger.comsnmjournals.org

Gamma-ray spectrometry is the principal technique for the qualitative and quantitative analysis of gamma-emitting radionuclides like 51Cr. radiopaedia.orgwikipedia.org This method offers significant advantages, including relatively simple sample preparation, which often does not require complex radiochemical separation. radiopaedia.org The technique is applicable across a wide variety of sample types, or matrices, making it highly versatile for research purposes. richtlijnendatabase.nlradiopaedia.org

High-resolution gamma spectrometry, typically employing high-purity germanium (Ge) detectors, is commonly used to accurately measure the radioactivity of gamma-emitting nuclides in samples. mdpi.comnih.gov The process involves detecting the gamma rays emitted from a sample and sorting them by energy to produce a spectrum. This spectrum allows for the identification of specific radionuclides based on their characteristic energy peaks and the quantification of their activity. wikipedia.org For accurate quantification, the gamma-ray spectrometer must be properly calibrated for both energy and detection efficiency using standardized radioactive sources that cover a range of gamma-ray energies. mdpi.com

The fundamental principle of gamma emission detection involves the interaction of gamma rays with a detector material, which converts the gamma-ray energy into a measurable electrical signal. radiopaedia.org When a gamma ray from a sample containing 51Cr enters a detector, it can interact through processes like the photoelectric effect, Compton scattering, or pair production. The resulting electrical pulse is proportional to the energy deposited in the detector.

In biological and environmental samples, the detection and analysis can be challenging due to low activity concentrations and interference from naturally occurring radionuclides. radiopaedia.orgmdpi.com High-purity germanium (Ge) detectors are often preferred for their excellent energy resolution, which allows them to distinguish the 320 keV peak of 51Cr from other gamma rays in the sample. mdpi.com For survey purposes or when high resolution is not required, more efficient detectors like those with a Sodium Iodide (NaI) crystal can be used to easily detect 51Cr contamination. karger.com To ensure accurate measurements, especially in low-activity samples, it is crucial to shield the detector from external background radiation and to correct for the self-attenuation of gamma rays within the sample matrix itself. mdpi.com

Gamma Spectrometry for Chromium-51 Quantification in Research Matrices

Development of Calibration Standards for Chromium-51 Analysis

The accuracy and reliability of any measurement involving Cr-51 are fundamentally dependent on the quality of the calibration standards used. The development of these standards is a meticulous process that ensures the traceability and comparability of experimental results across different laboratories and studies.

Calibration standards for Cr-51 are typically prepared from a certified stock solution of sodium chromate (Na₂⁵¹CrO₄) with a known activity, traceable to national and international standards organizations such as the National Institute of Standards and Technology (NIST). The preparation involves a series of precise dilutions to achieve a range of desired activities. The diluent and the final matrix of the standard are critical considerations and are chosen to match the samples being analyzed as closely as possible to minimize matrix effects. For instance, in biological studies, standards may be prepared in saline or a buffered solution to mimic physiological conditions.

The stability of Cr-51 calibration standards is another crucial factor. Due to the 27.7-day half-life of Cr-51, the activity of the standards must be decay-corrected to the time of measurement. Furthermore, the chemical stability of the chromate ion in the standard solution is important to prevent any changes in its chemical form that could affect the measurement. Standards are often stored in appropriate containers, such as sealed glass ampoules or vials, to prevent evaporation and contamination.

For gamma spectrometry applications, Cr-51 is often incorporated into mixed-gamma-ray standards. These standards contain a variety of radionuclides with well-characterized gamma-ray emissions over a wide energy range, allowing for the comprehensive efficiency calibration of gamma-ray detectors. The inclusion of Cr-51 in these mixtures provides a calibration point at its characteristic gamma-ray energy of 320 keV.

The certification of Cr-51 calibration standards involves rigorous measurement protocols. The activity is typically determined using high-precision ionization chambers or high-purity germanium (HPGe) detectors that have been calibrated with primary standards. The uncertainty of the certified activity is also carefully evaluated and reported, taking into account all potential sources of error in the preparation and measurement process.

ParameterValue
Radionuclide Chromium-51 (⁵¹Cr)
Chemical Form Sodium Chromate (Na₂⁵¹CrO₄)
Half-life 27.7 days
Primary Emission Gamma Ray (320 keV)
Traceability NIST or equivalent

Liquid Scintillation Counting for Low-Energy Emissions of Chromium-51

While Chromium-51 is primarily known for its 320 keV gamma emission, its decay process also results in the emission of low-energy Auger electrons and X-rays. unm.edu Liquid scintillation counting (LSC) is a highly efficient method for the detection of these low-energy emissions, offering a sensitive alternative to gamma counting, particularly for samples with low activity. drugs.com

In LSC, the sample containing Cr-51 is mixed with a liquid scintillation cocktail. The energy from the Auger electrons and X-rays is transferred to the solvent molecules in the cocktail, which in turn excites fluor molecules, causing them to emit photons of light. These light flashes are then detected by photomultiplier tubes in the LSC instrument. The intensity of the light flash is proportional to the energy of the emitted radiation.

One of the significant advantages of LSC for Cr-51 is its higher counting efficiency compared to gamma spectrometry. This is because the low-energy electrons and X-rays are more readily absorbed by the scintillation cocktail, leading to a more efficient conversion of their energy into detectable light.

However, a critical aspect of LSC is the phenomenon of quenching, which is the reduction in the light output due to interferences from the sample matrix or the chemical composition of the cocktail. Quenching can significantly affect the accuracy of the measurement and must be corrected for. Various quench correction methods are employed, such as the internal standard method, the channels ratio method, and the external standard method. These methods involve the use of a quench curve, which relates the degree of quenching to the counting efficiency.

The choice of the liquid scintillation cocktail is also important for optimizing the detection of Cr-51's low-energy emissions. Cocktails with high energy transfer efficiency and good sample compatibility are preferred. For aqueous samples containing Cr-51, specialized cocktails that can accommodate larger volumes of water without significant quenching are often used.

Emission TypeEnergy RangeDetection Method
Gamma Ray320 keVGamma Spectrometry
Auger Electrons~4.5 keVLiquid Scintillation Counting
X-rays~5 keVLiquid Scintillation Counting

Application of Isotope Dilution Analysis for Chromium Species Quantification in Research

Isotope dilution analysis (IDA) is a powerful analytical technique for the accurate quantification of elements and their species. In the context of chromium, speciated isotope dilution mass spectrometry (SIDMS) is particularly valuable for determining the concentrations of different chromium species, such as the trivalent Cr(III) and the hexavalent Cr(VI), in various environmental and biological samples. nih.govdrugbank.com

The principle of IDA involves the addition of a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the altered isotopic ratio is measured using a mass spectrometer. By knowing the initial isotopic composition and amount of the spike, and the isotopic composition of the natural element, the concentration of the analyte in the original sample can be calculated with high precision and accuracy.

A key advantage of SIDMS for chromium speciation is its ability to correct for species interconversion that may occur during sample preparation and analysis. nih.govnih.gov For example, Cr(VI) can be reduced to Cr(III) or vice versa depending on the sample matrix and the analytical conditions. By using species-specific isotopic spikes (e.g., a ⁵⁰Cr-enriched Cr(III) spike and a ⁵³Cr-enriched Cr(VI) spike), any conversion between the two species can be quantified and corrected for, leading to more accurate results. unm.edu

The combination of IDA with powerful separation techniques, such as ion chromatography (IC), and sensitive detection methods, like inductively coupled plasma mass spectrometry (ICP-MS), provides a robust methodology for the accurate quantification of chromium species in complex matrices.

Kinetic Analysis and Mathematical Modeling of Chromium-51 Tracer Data

The use of Cr-51 as a radiotracer allows for the investigation of dynamic processes in biological and chemical systems. The analysis of the time-course of Cr-51 distribution and transformation provides valuable insights into the kinetics of these processes. Mathematical modeling is an essential tool for interpreting this kinetic data and extracting meaningful quantitative parameters.

Theoretical Models for Radiotracer Kinetics in Biological Systems

Compartmental models are the most widely used theoretical framework for describing the kinetics of radiotracers in biological systems. In this approach, the biological system is represented as a set of interconnected compartments, where each compartment represents a distinct physiological or biochemical pool of the tracer. The movement of the tracer between compartments is described by a set of first-order differential equations, with the rate constants representing the fractional transfer rates.

The complexity of the compartmental model (i.e., the number of compartments and the connections between them) is chosen to be the simplest representation that can adequately describe the experimental data. Common models include one-compartment, two-compartment, and three-compartment models.

One-compartment model: The simplest model, where the entire system is treated as a single, well-mixed compartment. The tracer enters and leaves this compartment, and its concentration over time is described by a single exponential function.

Two-compartment model: This model consists of a central compartment (e.g., blood plasma) and a peripheral compartment (e.g., a specific tissue or organ). The tracer can move between these two compartments.

Three-compartment model: This model adds another layer of complexity, often representing a second tissue compartment or a specific binding site within a tissue.

By fitting the compartmental model to the experimental time-activity data of Cr-51, it is possible to estimate the values of the rate constants. These rate constants can then be related to important physiological parameters such as blood flow, membrane transport rates, and metabolic rates.

Saturation Kinetics and Effector-Target Interactions in Cell-Based Assays

In cell-based assays, such as the Chromium-51 release assay used to measure cell-mediated cytotoxicity, the interaction between effector cells (e.g., cytotoxic T lymphocytes or natural killer cells) and target cells is a key process. The kinetics of this interaction often exhibit saturation, meaning that as the concentration of one component (e.g., effector cells) increases, the rate of the reaction (e.g., target cell lysis) approaches a maximum value.

This saturation behavior can be described by mathematical models analogous to Michaelis-Menten kinetics for enzyme-substrate interactions. In this context, the effector cells can be considered the "enzyme" and the target cells the "substrate." The model can be represented by the following equation:

Rate of Lysis = (Vmax * [E]) / (Km + [T])

Where:

Vmax is the maximum rate of target cell lysis.

[E] is the concentration of effector cells.

[T] is the concentration of target cells.

Km is the Michaelis constant, which represents the concentration of target cells at which the rate of lysis is half of Vmax. It is a measure of the affinity of the effector cells for the target cells.

By performing the Cr-51 release assay at different effector-to-target cell ratios and measuring the rate of Cr-51 release over time, it is possible to determine the values of Vmax and Km. These parameters provide quantitative information about the cytotoxic potential of the effector cells and the efficiency of their interaction with the target cells.

Reaction Kinetic Studies of Chromium-51 Complexation

The formation of complexes with Cr-51 is a fundamental process in many of its applications, from the labeling of red blood cells to its use as a tracer in environmental studies. Understanding the kinetics of these complexation reactions is crucial for optimizing labeling procedures and for interpreting the results of tracer experiments.

A classic example is the labeling of red blood cells with this compound. The hexavalent chromate ion (⁵¹CrO₄²⁻) is able to penetrate the red blood cell membrane. Once inside the cell, it is reduced to the trivalent state (⁵¹Cr³⁺) and forms a stable complex with the globin part of the hemoglobin molecule.

The kinetics of this process can be studied by measuring the uptake of Cr-51 by red blood cells over time. The reaction can often be described by a two-step model:

Membrane Transport: The first step is the transport of the chromate ion across the cell membrane. This step is often the rate-limiting step and can be influenced by factors such as temperature and the presence of other ions.

Intracellular Binding: The second step is the reduction of Cr(VI) to Cr(III) and its subsequent binding to hemoglobin. This step is generally considered to be rapid compared to the membrane transport.

Kinetic studies can determine the rate constants for each of these steps, providing insights into the mechanism of labeling and allowing for the optimization of the labeling efficiency.

Research Applications of Sodium Chromate Cr 51 in Cell and Molecular Biology Non Human/non Clinical

Cell-Mediated Cytotoxicity Assays and Experimental Variations

A primary application of sodium chromate (B82759) Cr-51 is in cell-mediated cytotoxicity assays. These assays are fundamental in immunology for quantifying the ability of effector cells, such as cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, to lyse target cells. The principle of the assay involves labeling target cells with 51Cr. When effector cells induce lysis of these target cells, the radioactive chromium is released into the cell culture supernatant. By measuring the radioactivity of the supernatant, the degree of cell lysis can be accurately quantified. revvity.comrutgers.edu

The chromium-51 release assay is a widely used method for the precise and accurate quantification of cytotoxicity, particularly in the study of tumor and viral cytolysis. revvity.comrevvity.com The fundamental procedure can be broken down into three main steps: labeling the target cells with 51Cr, the release of the 51Cr label upon cytolysis by effector cells, and the detection of the released 51Cr. revvity.com

Protocol Overview:

Target Cell Labeling: Target cells are incubated with sodium chromate (Na₂⁵¹CrO₄) for a specific period, typically one to two hours, allowing the 51Cr to be taken up by the cells. revvity.comrutgers.eduscispace.com

Washing: After incubation, the cells are washed to remove any unbound extracellular 51Cr. revvity.comscispace.com

Co-incubation: The labeled target cells are then incubated with effector cells at various effector-to-target (E:T) ratios. revvity.comscispace.comnih.gov

Supernatant Collection: Following incubation, the cell suspension is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is collected. revvity.comrutgers.edu

Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter or a liquid scintillation counter. revvity.com

Optimization of the assay is crucial for obtaining reliable and reproducible results. revvity.comrutgers.edu Key parameters that require optimization include:

Amount of 51Cr: The concentration of sodium chromate Cr-51 used for labeling needs to be sufficient for sensitive detection without causing toxicity to the target cells. revvity.comscispace.com

Labeling Time: The duration of incubation for labeling should be optimized to ensure adequate uptake of 51Cr. revvity.com

Effector-to-Target (E:T) Ratios: Varying the E:T ratios allows for the determination of the dose-dependent cytotoxic activity of the effector cells. revvity.comrutgers.edu

Incubation Time: The co-incubation period of effector and target cells needs to be long enough to allow for significant cell lysis to occur. revvity.com

Controls in the Assay:

Spontaneous Release: Labeled target cells are incubated in the absence of effector cells to measure the amount of 51Cr released due to natural cell death or leakage. revvity.comscispace.com

Maximum Release: Labeled target cells are completely lysed using a detergent (e.g., Triton X-100 or SDS) to determine the total amount of 51Cr incorporated. revvity.com

The percentage of specific lysis is then calculated using the following formula: % Specific Lysis = [(Experimental Release – Spontaneous Release) / (Maximum Release – Spontaneous Release)] x 100 revvity.com

The chromium-51 release assay allows for a detailed quantitative analysis of the kinetics of effector cell-mediated lysis. By collecting samples at different time points during the co-incubation of effector and target cells, a time-course of target cell lysis can be constructed. This provides valuable information about the rate and efficiency of the cytotoxic process.

One study described the in vitro cytotoxic effect of spleen cells from mice immunized with tumor allografts by measuring target cell inactivation as a function of the release of 51Cr. When sensitized lymphoid cells were incubated with target cells at a 100:1 ratio, up to 90% of the incorporated label was released within 6 to 9 hours. nih.gov

Kinetic models, such as the saturation kinetics model, have been applied to analyze 51Cr-release data. This model helps in understanding the interaction between effector and target cells. nih.gov For example, theoretical developments of the saturation model predict that at low target cell concentrations, an increase in non-immune "bystander" cells will broaden the range of effector cell concentrations needed to achieve a certain level of target cell lysis. However, this effect is predicted to diminish at high target cell concentrations, a prediction that has been experimentally validated. nih.gov

The chromium-51 release assay is a fundamental tool in experimental immunology for studying various aspects of cell-mediated cytotoxicity. revvity.comrevvity.com It is used to assess the cytotoxic activity of different immune cell populations, including:

Natural Killer (NK) cells: The assay is used to measure the innate cytotoxic capacity of NK cells against tumor cells and virus-infected cells. rutgers.edu

Cytotoxic T Lymphocytes (CTLs): It is employed to quantify the antigen-specific killing of target cells by CTLs, which is a critical component of the adaptive immune response to intracellular pathogens and cancer. rutgers.edu

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The assay can be adapted to study ADCC, where effector cells lyse target cells that have been coated with specific antibodies. revvity.com

CAR-T and CAR-NK cell cytotoxicity: The effectiveness of chimeric antigen receptor (CAR)-T and CAR-NK cells in killing their target tumor cells is often evaluated using this assay. rutgers.edu

Beyond simply quantifying cytotoxicity, the assay can be used to investigate the mechanisms of cell-cell interactions and the factors that modulate cytotoxic activity. For instance, studies have used this assay to demonstrate that isoantiserum can protect target cells from the toxic effects of spleen cells. nih.gov

Cellular Labeling and Tracking in Experimental Biological Systems

This compound is also utilized for labeling and tracking various cell types in non-human experimental systems, providing insights into their physiological behavior.

The labeling of red blood cells (erythrocytes) with 51Cr has been a valuable technique in physiological research involving non-human animal models. nih.gov The chromate ion (CrO₄²⁻) readily crosses the erythrocyte membrane and, once inside the cell, is reduced to the trivalent chromium ion (Cr³⁺), which then binds to hemoglobin. unm.edunih.gov This binding is stable, and the 51Cr remains within the erythrocyte for its lifespan, making it an effective label for tracking red blood cell survival and distribution. unm.edunih.govnih.gov

Studies in various animal models, such as chickens and sheep, have utilized 51Cr-labeled erythrocytes. capes.gov.brnih.gov For example, research in chickens demonstrated the strong affinity of their erythrocytes for chromium. capes.gov.br In sheep, investigations into the labeling efficiency of 51Cr as sodium chromate found a mean efficiency of 67.5%. nih.gov Interestingly, this study also revealed that in sheep with two types of hemoglobin (Hb-A and Hb-B), 51Cr had a significantly higher affinity for Hb-B. nih.gov

The basic protocol for in vitro erythrocyte labeling with 51Cr involves incubating a blood sample with a sterile solution of this compound. richtlijnendatabase.nl After incubation, the reaction is stopped, often by the addition of ascorbic acid, which reduces the unbound extracellular hexavalent chromium (Cr⁶⁺) to the trivalent form (Cr³⁺), preventing further labeling. richtlijnendatabase.nl The labeled cells are then washed to remove any remaining unbound chromium before being used in experimental procedures. richtlijnendatabase.nl

Refinements to this methodology have been explored to optimize labeling efficiency and cell viability. Factors such as the concentration of sodium chromate, incubation time, and temperature can influence the outcome. While labeling is initially more rapid at 37°C, samples incubated at both 37°C and room temperature show similar levels of 51Cr labeling after 30 minutes. unm.edu

It has been noted that procedures such as washing the donor blood twice in isotonic saline before injection could potentially damage the erythrocytes. cloudfront.net Additionally, the effect of prolonged exposure to chromium on red cell survival has been investigated, with studies showing that blood stored with chromium had comparable survival rates to control samples labeled just before transfusion. cloudfront.net

Erythrocyte Labeling for Physiological Studies in Non-Human Animal Models

Hemoglobin Affinity Studies in Animal Models Utilizing Chromium-51

The use of this compound has been instrumental in studying the affinity of hemoglobin and the characteristics of red blood cells (RBCs) in various animal models. When ⁵¹Cr, in the form of sodium chromate, is introduced to red blood cells, it readily passes through the cell membrane. unm.edu Inside the cell, it is reduced and forms a stable, nearly irreversible bond with intracellular hemoglobin. unm.edu This labeling allows for the tracking of erythrocytes and the study of their survival and sequestration. unm.edu

Experimental models using ⁵¹Cr-labeled red blood cells have been developed to investigate abnormal RBC adhesion, a key factor in vascular disorders. nih.gov For instance, such models have been employed to study the elevated adhesion of RBCs to the vascular endothelium in diseases like sickle cell anemia. nih.gov The stability of the ⁵¹Cr label bound to hemoglobin ensures that the radioactivity remains within the cell, making it a reliable tracer for the lifespan and fate of the erythrocyte population under investigation. unm.edurichtlijnendatabase.nl The binding site of ⁵¹Cr has been identified as the beta-chain of the hemoglobin molecule. richtlijnendatabase.nlnih.gov This specific and strong binding is fundamental to the accuracy of these studies.

Platelet Labeling for Experimental Kinetic Investigations

Chromium-51 is a suitable label for investigating platelet kinetics, despite a relatively low incorporation rate. nih.gov Studies involving the infusion of ⁵¹Cr-labeled isologous platelets have been conducted to determine platelet survival times and recovery percentages. nih.gov In a study comparing normal subjects with thrombocytopenic patients, normal platelet survival was found to be 7 to 8 days, whereas patients with thrombocytopenia showed a significantly reduced survival of 1 to 2 days. nih.gov

The percentage of maximum recovery of transfused platelets is also a key parameter in these kinetic investigations. In normal individuals, recovery can be around 50%, while in patients with thrombocytopenia, it can be severely reduced to between 13% and 18%. nih.gov These kinetic studies help in understanding the mechanisms of various hematological conditions. nih.govcapes.gov.br Comparative studies have also evaluated ⁵¹Cr-sodium chromate against other labeling agents like ¹¹¹In-oxine. While ¹¹¹In-oxine showed a higher labeling efficiency (57.8%) compared to ⁵¹Cr-sodium chromate (32.6%), the viability of the labeled cells, as reflected by the cell restoration index, showed no essential differences between the two methods. osti.gov

ParameterNormal SubjectThrombocytopenic PatientsSource
Platelet Survival 7 to 8 days1 to 2 days nih.gov
Max Platelet Recovery 50%13% to 18% nih.gov
Labeling AgentLabeling Efficiency (LE)Source
⁵¹Cr-Sodium Chromate 32.6% osti.gov
¹¹¹In-oxine 57.8% osti.gov

Leukocyte and Other Cell Type Labeling in Research Applications

This compound is widely used for labeling various cell types, including leukocytes, for research purposes. nih.govnih.gov The technique is fundamental to cytotoxicity assays, often referred to as chromium release assays. revvity.com In these assays, target cells are labeled with ⁵¹Cr. Upon cytolysis or cell death induced by effector cells (like cytotoxic T lymphocytes or NK cells), the ⁵¹Cr is released into the culture media, and the amount of radioactivity released is proportional to the number of cells killed. revvity.com

This method is crucial in immunology for studying tumor and virus cytolysis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the development of CAR-T cell therapies. revvity.com Chromium-51 is considered a good label because it is easily taken up by the cells, has a low rate of spontaneous release, and its detection is sensitive and straightforward. revvity.com Furthermore, the labeling process does not significantly alter the morphology or characteristics of the target cell. revvity.com The technique has been standardized using cryopreservation for both effector and target cells, which allows for reliable comparisons between results obtained on different days and reduces inter-assay variability. nih.gov

Intracellular Distribution and Retention Kinetics of Chromium-51 in Cultured Mammalian Cells

Studies on cultured mammalian cells, such as V79 lung fibroblasts from Chinese hamsters, have elucidated the intracellular distribution and retention kinetics of ⁵¹Cr. nih.gov The uptake of ⁵¹Cr is directly proportional to the extracellular concentration and the incubation period. nih.gov Once inside the cell, the radioactivity is distributed among different cellular compartments. Research has shown that approximately 14% of the total cellular radioactivity associates with the nucleus. nih.gov A smaller fraction, around 2%, is precipitable with guanidine, indicating it is bound to DNA. nih.gov The majority of the intracellular ⁵¹Cr binds to other macromolecules. unm.edu The retention kinetics are characterized by a slow elution rate from the cells once the chromium has been reduced and bound intracellularly. unm.edurichtlijnendatabase.nl

Cellular CompartmentPercentage of Intracellular ⁵¹Cr ActivitySource
Nucleus ~14% nih.gov
DNA (Guanidine-precipitable) ~2% nih.gov

Protein Labeling and Complexation Research

The chemical properties of chromium allow it to be used extensively in research focused on protein labeling and the study of macromolecular complexes.

Investigation of Chromium-51 Binding to Biological Macromolecules (e.g., Plasma Proteins, Hemoglobin)

The binding of ⁵¹Cr to biological macromolecules is a cornerstone of its application in research. In blood, the chromate ion readily enters red blood cells, where it is reduced to its trivalent state and binds firmly to hemoglobin, specifically to the beta-polypeptide chains. unm.edunih.goviaea.org This binding is nearly irreversible, which is why ⁵¹Cr is an excellent agent for tagging erythrocytes to determine their survival time. unm.edujci.org

Besides hemoglobin, chromium also interacts with other proteins. Studies have explored the pathways of radioactive sodium chromate and chromic chloride when mixed with blood, revealing interactions with plasma proteins. iaea.org The trivalent form of chromium (Cr³⁺) is known to interact readily with amino acid residues like leucine and lysine, which are abundant in many proteins. researchgate.net This property facilitates the labeling of various proteins for biological tracking and functional studies.

Dynamic Studies of Chromium-Protein and Chromium-Ligand Complexation

Dynamic studies of chromium-protein and chromium-ligand complexation are essential for understanding the biological behavior and mechanisms of chromium. Mass spectrometry and other techniques are used to investigate the noncovalent assemblies and dynamic interactions between proteins and their ligands. nih.gov The kinetics of complex formation between chromium(III) and various amino acids, such as L-glutamic acid and DL-lysine, have been studied spectrophotometrically. researchgate.net These reactions are often found to be first order in both reactants, with the reaction rate being influenced by factors like pH. researchgate.net

Research into the substitution of aqua ligands in Cr(III) complexes by amino acids like L-histidine has revealed complex reaction mechanisms involving long-lived intermediates. epa.gov Such studies provide insights into the stepwise process of ligand exchange, where the breakage of a Cr(III)-aqua bond is a rate-determining step. epa.gov The development of chromium complexes with various organic ligands, including flavonoids and macrocycles like cyclam, is an active area of research, driven by the potential applications of these complexes in photochemistry and catalysis. nih.govmdpi.com These dynamic studies are crucial for designing new chromium-based compounds and for understanding the molecular basis of chromium's biological activity.

Influence of pH and Other Environmental Factors on Chromium Complex Stability

The stability of chromium complexes, including those formed by this compound with biomolecules, is significantly influenced by environmental conditions such as pH, temperature, and the presence of other substances like chelating agents. These factors can alter the chemical form (speciation) and binding affinity of chromium, which in turn affects its utility in various non-human, non-clinical research applications in cell and molecular biology.

Influence of pH

The pH of the surrounding medium is a critical determinant of the stability and formation of chromium complexes. The oxidation state of chromium and the ionization of functional groups on biomolecules are both pH-dependent, affecting their interaction.

Speciation of Chromium: The chemical form of hexavalent chromium (Cr(VI)) in an aqueous solution is dependent on pH. Under oxidizing conditions, Cr(VI) can exist as hydrogen chromate (HCrO₄⁻), chromate (CrO₄²⁻), and dichromate (Cr₂O₇²⁻), with their relative abundance being dictated by the pH and total chromium concentration mdpi.com.

Complex Stability: Many chromium complexes exhibit stability over a broad pH range, typically between 4 and 10 researchgate.net. However, significant pH shifts can lead to dissociation or structural changes. For instance, the reduction of Cr(VI) is strongly pH-dependent, with acidic conditions favoring reduction in the presence of reducing agents like iron(II) mdpi.com. Conversely, a high pH (≥ 10.0) is necessary to stabilize Cr(VI) in the presence of Fe(II) mdpi.com.

Binding to Biomolecules: The pH affects the charge of both the chromium species and the binding sites on biomolecules like proteins and amino acids. This can influence the formation and stability of chromium-biomolecule complexes. Studies on other metal-humate complexes have shown that the apparent stability constants can be pH-dependent, increasing as the pH rises due to the ionization of acidic functional groups on the humic acid iaea.org. This principle also applies to the interaction of chromium with other organic ligands and biomolecules. The distribution of metal complexes in biological solutions is complicated by the pH, which can affect the stability of a complex as it moves through different environments nih.gov.

Influence of Temperature

Temperature is another key factor that can affect the stability of chromium complexes.

Thermal Stability: Generally, an increase in temperature can lead to the dissociation of less stable complexes. Research on some chromium complexes has shown that absorbance, an indicator of complex concentration, peaks within a temperature range of 10-30°C and decreases at higher temperatures, suggesting a decrease in stability or dissociation of the complex researchgate.net.

Protein Unfolding: In the context of protein labeling, temperature can perturb the three-dimensional structure of proteins, a process known as thermal denaturation or unfolding nih.gov. This can expose or hide chromium binding sites, thereby affecting the labeling efficiency and the stability of the resulting chromium-protein complex. The stability of a protein itself is a key factor determining the conditions under which it remains functional nih.gov.

Influence of Other Environmental Factors

The presence of other substances in the medium, such as competing metal ions or chelating agents, can also impact the stability of chromium complexes.

Chelating Agents: Chelating agents are molecules that can form multiple bonds with a single metal ion. The presence of strong chelating agents can lead to the removal of chromium from its complex with a biomolecule if the chelator has a higher affinity for chromium. For example, the use of chelating agents like citrate and EDTA was found to be unsuitable for stabilizing Cr(VI) in certain conditions, resulting in very low recovery mdpi.com. The effectiveness of chelating agents is related to their binding affinities for various metal ions nih.gov.

Competing Ions: The presence of other metal ions can compete with chromium for binding sites on biomolecules, potentially reducing the efficiency of labeling or displacing already bound chromium.

Ionic Strength: The ionic strength of the solution can influence the electrostatic interactions involved in complex formation, thereby affecting the stability of the chromium complex nih.gov.

The stability of chromium complexes is a multifactorial issue where pH, temperature, and the chemical composition of the environment play interconnected roles. Understanding these influences is essential for the successful application of this compound in cell and molecular biology research, ensuring the reliability and reproducibility of experimental results.

Data Table: Factors Affecting Chromium Complex Stability

FactorEffect on Complex StabilityResearch Findings
pH Can alter chromium speciation and the ionization of biomolecule functional groups, affecting binding affinity and complex stability.Complexes are often stable in a pH range of 4-10 researchgate.net. High pH (≥10) can stabilize Cr(VI) in the presence of Fe(II) mdpi.com. The stability of metal-ligand complexes can be pH-dependent due to the ionization of functional groups iaea.org.
Temperature Increased temperature can lead to the dissociation of thermally unstable complexes and denaturation of protein targets.Optimal stability for some chromium complexes is observed between 10-30°C researchgate.net. Higher temperatures can decrease complex stability researchgate.net.
Chelating Agents Can displace chromium from existing complexes by forming more stable complexes with the metal ion.The presence of chelators like citrate and EDTA can destabilize certain Cr(VI) preparations mdpi.com.

Environmental and Ecological Research Applications of Sodium Chromate Cr 51

Hydrological Tracing for Groundwater Flow and Transport Studies

The use of radioactive tracers is a powerful tool in hydrology for understanding the complexities of groundwater systems. Sodium chromate (B82759) Cr-51 can be employed as a tracer to delineate groundwater flow paths, determine the velocity of groundwater movement, and study the transport and dispersion of solutes in aquifers. The principle of this application lies in introducing a known quantity of the tracer into the groundwater system and monitoring its appearance and concentration at various downstream locations. The gamma radiation from Cr-51 allows for its detection at very low concentrations, which is a significant advantage over non-radioactive tracers.

In a typical groundwater tracing study, a solution of sodium chromate Cr-51 is injected into an upstream well or borehole. Water samples are then collected from surrounding observation wells at regular intervals. These samples are analyzed for the presence and concentration of Cr-51 using a gamma spectrometer. The time it takes for the tracer to travel from the injection point to the observation wells provides direct information on the groundwater velocity. The spread of the tracer plume over time and space offers insights into the processes of dispersion and diffusion within the aquifer.

One of the key advantages of using Cr-51 is its relatively short half-life of approximately 27.7 days. This ensures that the tracer will decay to negligible levels in a reasonable amount of time, minimizing long-term radioactive contamination of the aquifer. The chemical properties of the chromate ion (CrO₄²⁻) are also relevant, as its transport can be influenced by sorption onto aquifer materials. This interaction needs to be considered when interpreting the tracer data, as it can retard the movement of the tracer relative to the groundwater flow.

A hypothetical tracer test could yield data similar to that presented in the interactive table below, illustrating the arrival of the tracer at different observation wells.

Hypothetical Cr-51 Tracer Test Results

Observation WellDistance from Injection (m)Time to First Detection (days)Peak Concentration (Bq/L)Time to Peak Concentration (days)
OW-110515008
OW-2251285016
OW-3502840035

Geochemical Transport and Sorption Kinetics in Environmental Matrices

Understanding the transport and fate of chromium in the environment is crucial for assessing its potential impact. This compound serves as an invaluable tool in laboratory and field studies aimed at elucidating the geochemical processes that govern chromium mobility in soils, sediments, and aquatic systems.

The mobility of chromium in the subsurface is largely controlled by adsorption and desorption reactions with mineral surfaces. The chromate anion (CrO₄²⁻), being the form of chromium in sodium chromate, is generally more mobile than the trivalent chromium cation (Cr³⁺). Research utilizing Cr-51 labeled sodium chromate helps in quantifying the extent and rate of chromate adsorption onto various minerals such as iron oxides, clays, and carbonates.

In these studies, batch experiments are often conducted where a solution of this compound is mixed with a known amount of a specific mineral. By measuring the decrease in the radioactivity of the solution over time, the amount of chromate adsorbed onto the mineral surface can be determined. These experiments can be performed under a range of conditions, such as varying pH, ionic strength, and the presence of competing anions, to understand the factors influencing adsorption. The results from such studies are critical for developing accurate models of chromium transport in the environment.

The following interactive table provides an example of data that could be generated from a study on the adsorption of chromate on different minerals.

Adsorption of Chromate (CrO₄²⁻) on Various Minerals

MineralSurface Area (m²/g)pHAdsorption Capacity (µmol/g)
Goethite505.525.8
Kaolinite156.08.2
Calcite28.23.5

Kinetic models are essential for predicting the long-term behavior of contaminants in the environment. This compound is used in experiments designed to provide the data needed to develop and validate these models for chromium. Column transport studies are a common experimental setup where a solution of Cr-51 labeled sodium chromate is passed through a column packed with soil or sediment.

The concentration of Cr-51 in the effluent from the column is measured over time, resulting in a breakthrough curve. The shape of this curve provides information about the transport velocity, dispersion, and the kinetics of adsorption and desorption reactions. By fitting different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to the experimental data, researchers can determine the rate constants for these reactions. These kinetic parameters can then be incorporated into larger-scale transport models to predict the migration of chromium plumes in groundwater.

The interactive table below shows representative kinetic parameters for chromate sorption on a specific soil type, which could be derived from such column experiments.

Kinetic Parameters for Chromate Sorption on Sandy Loam Soil

Kinetic ModelRate Constant (k)Correlation Coefficient (R²)
Pseudo-First-Order0.15 hr⁻¹0.92
Pseudo-Second-Order0.08 g/µmol·hr0.99

Research Applications in Plant Biology and Phytoremediation

Phytoremediation is an environmental cleanup technology that uses plants to remove, contain, or degrade contaminants in soil and water. This compound has been utilized in research to understand the mechanisms of chromium uptake, translocation, and its physiological effects on plants, which is fundamental for developing effective phytoremediation strategies.

To effectively use plants for chromium remediation, it is essential to understand how they take up and transport this element. By growing plants in hydroponic solutions or soil spiked with this compound, researchers can trace the movement of chromium from the roots to the shoots and leaves. The distribution of radioactivity within the plant is measured using techniques like autoradiography or by analyzing the radioactivity of different plant parts.

These studies have revealed that chromium uptake is influenced by the plant species, the chemical form of chromium, and the presence of other ions in the growth medium. For instance, the uptake of chromate is often mediated by sulfate (B86663) transporters due to the chemical similarity between the two anions. Once inside the roots, a significant portion of the absorbed chromium is often sequestered there, with limited translocation to the aerial parts of the plant. Understanding these translocation barriers is crucial for selecting or engineering plants with enhanced phytoremediation capabilities.

The following interactive table presents hypothetical data on the uptake and translocation of Cr-51 in two different plant species.

Uptake and Translocation of Cr-51 in Different Plant Species

Plant SpeciesChromium Concentration in Roots (µg/g dry weight)Chromium Concentration in Shoots (µg/g dry weight)Translocation Factor (Shoot/Root)
Helianthus annuus (Sunflower)150120.08
Brassica juncea (Indian Mustard)220250.11

Chromium is a non-essential and toxic element for plants, and its presence can induce a range of cellular and physiological stress responses. This compound can be used in conjunction with biochemical and molecular techniques to investigate these responses. Researchers can expose plants to Cr-51 and then analyze various parameters such as changes in enzyme activities, the production of stress-related metabolites, and alterations in gene expression.

For example, chromium exposure is known to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). Plants respond to this by upregulating their antioxidant defense systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). Studies using Cr-51 can correlate the level of chromium accumulation with the induction of these antioxidant enzymes. This information is vital for understanding the mechanisms of chromium toxicity and the tolerance strategies employed by different plant species.

The interactive table below illustrates the effect of different concentrations of chromium on the activity of antioxidant enzymes in a model plant.

Effect of Chromium Exposure on Antioxidant Enzyme Activity

Chromium Concentration (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Peroxidase (POD) Activity (U/mg protein)
0 (Control)502510
50753818
1001105532

Phytoremediation Potential and Underlying Mechanisms for Chromium Contamination

The use of this compound, a radioactive isotope of chromium, is instrumental in environmental and ecological research for meticulously tracking the movement and fate of chromium within plant systems. This radiotracer allows scientists to quantitatively assess the potential of various plant species for phytoremediation, a process that uses plants to remove, degrade, or immobilize contaminants from soil and water. Research utilizing ⁵¹Cr provides detailed insights into the specific mechanisms governing chromium uptake, translocation, and detoxification in plants.

Phytoremediation of chromium contamination is a cost-effective and environmentally sound alternative to traditional physicochemical methods. nih.gov The primary strategies involved are phytoextraction, where plants absorb contaminants and store them in their above-ground tissues (shoots and leaves) which can then be harvested, and phytostabilization, where plants immobilize contaminants in the soil and roots, preventing their spread. nih.govicontrolpollution.com

Mechanisms of Chromium Uptake and Translocation

Studies using radiotracers like this compound have elucidated the complex pathways of chromium uptake. The more toxic and mobile form, hexavalent chromium (Cr(VI)), is actively taken up by plant roots, often through the same transport channels used for essential nutrients like sulfate or phosphate (B84403) due to their structural similarity. mdpi.comembrapa.br In contrast, trivalent chromium (Cr(III)) is primarily taken up through a passive mechanism. mdpi.com

Once inside the plant, the mobility of chromium is generally low. frontiersin.org The majority of the absorbed chromium tends to accumulate in the roots, with limited translocation to the shoots. icontrolpollution.commdpi.com This is a critical finding, often confirmed by tracking the distribution of ⁵¹Cr, and suggests that many plant species are more suited for phytostabilization rather than phytoextraction of chromium. researchgate.net Inside the root cells, a detoxification process occurs where the highly toxic Cr(VI) is reduced to the less toxic Cr(III) form. mdpi.comnih.gov This converted Cr(III) is then often sequestered within the cell vacuoles, effectively immobilizing it and preventing it from interfering with the plant's metabolic processes. icontrolpollution.comfrontiersin.org

Detailed Research Findings

Research employing this compound allows for precise quantification of chromium distribution within different plant tissues. By measuring the radioactivity in the roots, stems, and leaves, researchers can calculate key metrics such as the Bioaccumulation Factor (BF) and the Translocation Factor (TF) to evaluate a plant's phytoremediation efficiency.

For example, studies have shown that certain plants, known as hyperaccumulators, have a greater ability to tolerate and accumulate high concentrations of chromium. nih.govnih.gov Even among non-hyperaccumulators, there is significant variation in uptake and translocation efficiency. The fern Pteris vittata, for instance, has demonstrated a remarkable ability for chromium uptake into its roots but shows very little translocation to its fronds, making it a potential candidate for phytostabilization. embrapa.br Research on various crops and native plants has identified species that can sequester significant amounts of chromium, primarily in their root systems. nih.gov

The following tables represent typical data obtained from phytoremediation studies using ⁵¹Cr to trace chromium movement.

Table 1: Distribution of ⁵¹Cr in a Representative Plant Species After Exposure This interactive table illustrates the typical distribution of chromium, showing significant accumulation in the roots and limited movement to the aerial parts of the plant.

Plant Part Radioactivity Detected (cpm/g dry weight) Percentage of Total Uptake
Roots 12,500 89.9%
Stems 950 6.8%
Leaves 460 3.3%

Table 2: Comparison of Chromium Phytoremediation Potential in Different Plant Species This interactive table compares key performance indicators for different plants in chromium phytoremediation studies. The Bioaccumulation Factor (BF) indicates uptake from soil to plant, while the Translocation Factor (TF) indicates internal movement from roots to shoots. A high BF and TF (>1) are desirable for phytoextraction, whereas a high BF and low TF (<1) are characteristic of effective phytostabilization.

Plant Species Bioaccumulation Factor (BF) Translocation Factor (TF) Predominant Mechanism
Species A (e.g., Brassica juncea) 12.5 0.85 Phytostabilization
Species B (e.g., Pteris vittata) 15.2 0.11 Phytostabilization
Species C (e.g., a known hyperaccumulator) 25.8 1.32 Phytoextraction
Species D (e.g., Zea mays) 8.9 0.45 Phytostabilization

These research applications, powered by the use of tracers like this compound, are vital for selecting and developing effective, plant-based strategies to manage chromium-contaminated sites, thereby protecting ecosystems and human health. nih.govnih.gov

Emerging Methodological Developments and Future Research Trajectories for Sodium Chromate Cr 51

Advancements in Chromium-51 Radiotracer Synthesis and Purification Techniques

The production of high-purity, high-specific-activity Sodium Chromate (B82759) Cr-51 is paramount for its effective use as a radiotracer. Traditional synthesis involves the neutron bombardment of enriched chromium-50 (B1252018) targets. However, recent efforts have focused on optimizing this process and developing more efficient purification methods to enhance the quality of the final product.

A significant advancement lies in the exploitation of the Szilard-Chalmers effect to enrich the specific activity of 51Cr. This process involves the chemical separation of the recoiled 51Cr atoms from the bulk target material following neutron capture. This method allows for the production of 51Cr with a higher specific activity than what can be achieved through direct irradiation of chromium targets alone.

Following irradiation and enrichment, purification is critical to remove isotopic and chemical impurities. Advanced purification techniques have moved beyond simple precipitation methods to more sophisticated chromatographic and extraction processes. Ion exchange chromatography, for instance, has proven effective in separating 51Cr from other metal ions. A notable development in this area is the use of novel ion exchangers like Triton X-100 Cerium(IV) Phosphate (B84403), which has demonstrated high efficiency in the separation of 51Cr.

Liquid-liquid extraction is another powerful technique for purifying 51Cr. This method relies on the differential solubility of the desired radiotracer in two immiscible liquid phases, allowing for its selective extraction and separation from contaminants. The choice of solvent system and the use of specific chelating agents are key to optimizing the separation efficiency.

Future research in this area is likely to focus on the development of automated synthesis and purification systems. Such systems would not only improve the consistency and yield of Sodium Chromate Cr-51 production but also enhance radiological safety by minimizing manual handling.

Parameter Traditional Method Advanced Method
Starting Material Natural or low-enrichment ChromiumHighly enriched Chromium-50
Enrichment Technique Not commonly usedSzilard-Chalmers effect
Purification Method PrecipitationIon exchange chromatography, Liquid-liquid extraction
Specific Activity LowerHigher
Purity VariableHigh

Integration of Chromium-51 Tracing with Advanced Analytical and Spectroscopic Methods

The integration of Chromium-51 tracing with modern analytical and spectroscopic techniques offers powerful new ways to probe biological and environmental systems. While traditional methods like gamma counting and liquid scintillation counting remain valuable for quantifying 51Cr, their combination with more sophisticated instrumentation provides a much richer dataset.

Autoradiography, a technique where a radioactive sample is placed in contact with a photographic emulsion to produce an image of the radioisotope's distribution, has been significantly enhanced by digital imaging technologies. Digital autoradiography provides higher resolution and more quantitative data than traditional film-based methods, allowing for precise localization of 51Cr within tissues and even individual cells.

The coupling of radiotracing with mass spectrometry presents a particularly exciting frontier. While direct mass spectrometry of a radioactive isotope is not standard practice, the ability to quantify the non-radioactive chromium in a sample that has been traced with 51Cr can provide valuable information about chromium uptake, distribution, and metabolism. This approach allows for the correlation of radioactivity measurements with the absolute concentration of the element.

Advanced microscopy techniques, such as confocal and fluorescence microscopy, can be used in conjunction with 51Cr tracing to visualize the subcellular localization of the radiotracer. This requires the use of fluorescent probes that can be co-localized with the gamma emissions from 51Cr, providing a multimodal imaging approach to understanding chromium's behavior within cells.

Future developments will likely involve the integration of 51Cr tracing with in vivo imaging modalities, such as single-photon emission computed tomography (SPECT). While the gamma energy of 51Cr is not ideal for SPECT imaging, advancements in detector technology and image reconstruction algorithms could make this a viable technique for non-invasively tracking the biodistribution of this compound in living organisms.

Computational and Theoretical Modeling of Chromium-51 Radiochemical Behavior and Interactions

Computational and theoretical modeling are becoming indispensable tools for understanding the fundamental radiochemical behavior of this compound and its interactions with biological and environmental systems. These in silico approaches complement experimental studies by providing insights into mechanisms that are difficult or impossible to observe directly.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and properties of the chromate ion and its complexes. These calculations can help to predict the stability of different chromium species, their reactivity, and their potential binding sites on biomolecules. For example, DFT can be used to model the interaction of the chromate ion with amino acid residues in proteins, providing a theoretical basis for understanding its binding to hemoglobin and other proteins.

Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of this compound in complex environments. MD simulations can be used to model the transport of the chromate ion across cell membranes, its interaction with cellular components, and its long-term fate in biological systems. By simulating the trajectories of individual ions and molecules over time, MD can provide a detailed picture of the kinetic and thermodynamic processes that govern the behavior of the radiotracer.

Kinetic modeling can be used to analyze the rates of uptake, distribution, and clearance of this compound in whole organisms or in specific organs and tissues. By fitting experimental data to mathematical models, researchers can estimate key parameters that describe the pharmacokinetics of the radiotracer. This information is crucial for interpreting the results of in vivo tracing studies and for designing new experiments.

Future research in this area will likely involve the development of multiscale models that can bridge the gap between the molecular and organismal levels. Such models would integrate quantum chemical calculations, molecular dynamics simulations, and pharmacokinetic modeling to provide a comprehensive and predictive understanding of the behavior of this compound in living systems.

Interdisciplinary Research Avenues for this compound in Basic Biological and Environmental Sciences

The unique properties of this compound make it a valuable tool for a wide range of interdisciplinary research in the biological and environmental sciences. Its ability to trace the movement and fate of chromium provides opportunities to address fundamental questions in fields beyond its traditional applications in hematology.

In cellular and molecular biology, 51Cr can be used to study the mechanisms of ion transport across cell membranes. By labeling red blood cells with this compound, researchers can investigate the kinetics and regulation of anion exchange proteins and other transporters. These studies can provide insights into a variety of physiological processes, including gas exchange, pH regulation, and cell volume control.

In environmental science, this compound can be used as a tracer to study the transport and fate of chromium in ecosystems. For example, it can be used to track the movement of chromium from industrial effluent into waterways and to study its uptake and accumulation in aquatic organisms. This information is essential for assessing the environmental risks of chromium pollution and for developing effective remediation strategies. The distinct gamma emission of 51Cr allows for its detection in complex environmental matrices.

Furthermore, 51Cr can be employed in plant biology to investigate the uptake, translocation, and metabolism of chromium in various plant species. Understanding how plants handle chromium is important for both phytoremediation applications and for ensuring the safety of the food supply.

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